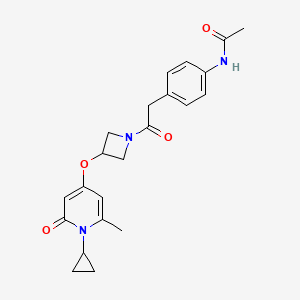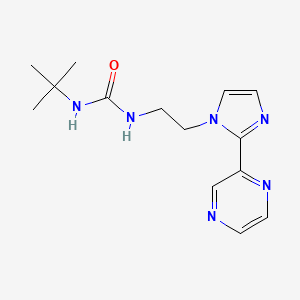![molecular formula C9H18ClNO2 B2397848 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride CAS No. 2225146-86-9](/img/structure/B2397848.png)
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, also known as DAU 6225, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Supramolecular Chemistry and Hydrogen Bonding
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride (abbreviated as 1,7DSU) exhibits interesting hydrogen bonding behavior. In a recent study, researchers explored its conformations and solvation by water molecules using supersonic-jet Fourier transform microwave spectroscopy and theoretical calculations . Key findings include:
GABA Receptor Modulation
Certain 1,7DSU-based compounds have been reported as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. These compounds, such as 2027 and 018, show low cellular membrane permeability . Understanding their interaction with GABA receptors is crucial for drug development.
Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride can serve as a precursor for synthesizing 1,4-diazaspiro[5.5]undecan-3-one. This compound has potential pharmaceutical applications, especially in treating disorders involving abnormal cellular proliferation .
Chiral Building Block
The diol form of 1,7DSU, [4R*,5R*,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol, can be synthesized and used as a chiral building block. Its unique spirocyclic structure makes it valuable for asymmetric synthesis and drug design .
properties
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-9-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-1-3-9(4-2-8)7-11-5-6-12-9;/h8H,1-7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHLIRPFRJOPSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)COCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)


![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)




![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

